

A Comparative Guide to TRPC6 Inhibitors: SAR7334 vs. SKF-96365

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two commonly used inhibitors of the Transient Receptor Potential Canonical 6 (TRPC6) channel: **SAR7334** and SKF-96365. The information presented is supported by experimental data from peer-reviewed literature to aid researchers in selecting the most appropriate tool for their specific experimental needs.

At a Glance: Key Differences

Feature	SAR7334	SKF-96365	
Potency (TRPC6)	High (nM range)	Moderate (μM range)	
Selectivity	Selective for TRPC6 over other TRPC channels	Non-selective, inhibits multiple TRP channels and other ion channels	
Mechanism of Action	Direct inhibitor of TRPC6 channel currents	Broad spectrum channel blocker, also inhibits store- operated Ca2+ entry (SOCE)	
Primary Use	Potent and selective tool for studying TRPC6 function in vitro and in vivo	General TRPC channel and SOCE blocker, used as a pharmacological tool to probe Ca2+ influx pathways	



Quantitative Data Comparison

The following tables summarize the available quantitative data for **SAR7334** and SKF-96365, focusing on their inhibitory activity against TRPC6 and other relevant ion channels.

Table 1: Inhibitory Potency (IC50) against TRPC

Channels

Compound	TRPC6	TRPC3	TRPC7	TRPC4 & TRPC5
SAR7334	7.9 nM (Patch- clamp)[1][2] 9.5 nM (Ca2+ influx) [2][3]	282 nM (Ca2+ influx)[2][3]	226 nM (Ca2+ influx)[2][3]	No significant effect (>10 μM) [2]
SKF-96365	Micromolar range (specific IC50 not consistently reported)	Inhibits	Inhibits	Inhibits

Note: A specific IC50 value for SKF-96365 against TRPC6 is not consistently reported in the literature, reflecting its broad-spectrum activity. It is generally used at concentrations in the low micromolar range (e.g., 10-50 μ M) to observe TRPC channel inhibition.

Table 2: Off-Target Effects

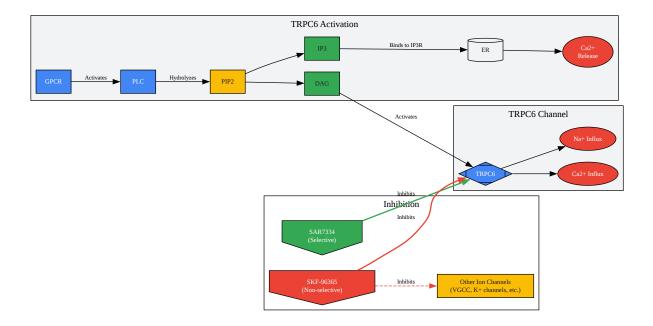
Compound	Known Off-Target Effects	
SAR7334	At higher concentrations, inhibits TRPC3 and TRPC7.[2][3]	
SKF-96365	- Store-Operated Ca2+ Entry (SOCE) inhibitor[4][5] - Voltage-gated Ca2+ channels (L- type, T-type)[6][7] - Voltage-gated K+ channels[5] - Na+/Ca2+ exchanger (NCX)[8]	



Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using Graphviz.

TRPC6 Signaling Pathway and Inhibition

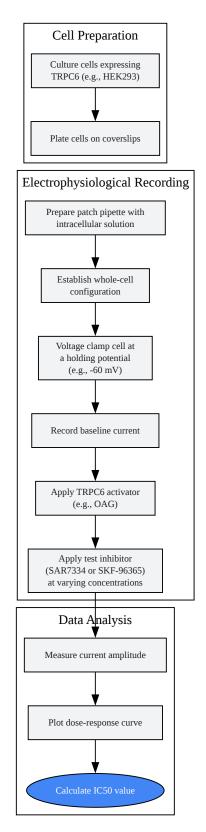


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Caption: TRPC6 signaling pathway and points of inhibition by SAR7334 and SKF-96365.



Experimental Workflow: Whole-Cell Patch-Clamp Assay



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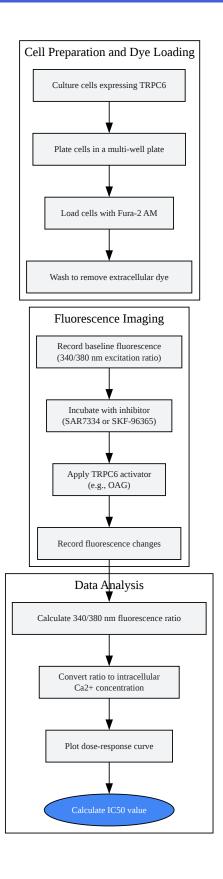


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Caption: Workflow for determining inhibitor potency using whole-cell patch-clamp electrophysiology.

Experimental Workflow: Fura-2 AM Calcium Imaging Assay





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